1,3-dioxane-5-carboxylic acid
Description
Context within Cyclic Ether and Carboxylic Acid Chemistry
1,3-Dioxane-5-carboxylic acid is a bifunctional organic compound that incorporates two key chemical functionalities: a cyclic ether system and a carboxylic acid group. msu.edu The core structure is a six-membered ring containing two oxygen atoms separated by a methylene (B1212753) group, which classifies it as a 1,3-dioxane (B1201747), a type of cyclic acetal (B89532). libretexts.org Cyclic ethers are heterocyclic compounds where one or more carbon atoms in a ring are replaced by an oxygen atom. libretexts.org While simple ethers are generally unreactive, strained cyclic ethers like oxiranes are highly reactive; larger rings like 1,3-dioxane are more stable and often used as protecting groups in synthesis. libretexts.org
The second functional group, the carboxyl group (-COOH), consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. msu.edu This group confers acidic properties to the molecule, allowing it to donate a proton to form a carboxylate anion. fiveable.me Carboxylic acids are a fundamental class of organic compounds involved in numerous chemical reactions, including salt formation, esterification, and conversion to acid halides and amides. fiveable.memsu.edu The presence of both the dioxane ring and the carboxylic acid on the same molecule provides a unique combination of chemical properties, allowing for selective reactions at either functional group.
Significance as a Versatile Synthetic Intermediate and Molecular Scaffold
The dual functionality of this compound makes it a highly versatile synthetic intermediate and a valuable molecular scaffold in organic synthesis. The dioxane portion of the molecule often serves as a protected form of a diol (a compound with two hydroxyl groups). This protecting group strategy is crucial in multi-step syntheses, allowing chemists to perform reactions on the carboxylic acid group without affecting the hydroxyl groups, which can be deprotected later under specific conditions.
Its utility is demonstrated in its role as a building block for more complex molecules. For instance, derivatives of 1,3-dioxane-carboxylic acid are used as intermediates in the synthesis of various pharmaceutical compounds. Research has focused on using these structures to create novel agents, including potential anticancer drugs. The rigid, yet modifiable, dioxane ring provides a defined three-dimensional structure, making it an excellent scaffold. A molecular scaffold is a core structure upon which other chemical groups can be built to create a family of related compounds. This approach is central to modern drug discovery, where scaffolds like the 1,3-dioxane ring are used to develop molecules that can interact with specific biological targets. acs.org In materials science, these compounds are also utilized in the synthesis of polymers such as polyesters.
Overview of Academic Research Trajectories for Dioxane-Carboxylic Acid Systems
Academic research involving dioxane-carboxylic acid systems has followed several key trajectories, primarily in the fields of medicinal chemistry and materials science. A significant area of investigation has been the synthesis of derivatives as subtype-selective agonists for peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov PPARs are important drug targets for managing metabolic disorders. Studies have shown that certain 1,3-dioxane-carboxylic acid derivatives can act as potent and selective PPARα agonists, which have demonstrated the ability to lower plasma triglycerides and raise HDL cholesterol in animal models of type 2 diabetes. nih.govnih.gov
Another major research avenue is in the field of polymer chemistry, particularly in the creation of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core. 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a derivative of the title compound, is synthesized from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a popular and low-cost monomer used for building polyester-based dendrimers. iucr.org The synthesis involves protecting the diol functionality of bis-MPA as a dioxane, which allows for controlled, stepwise growth of the dendritic structure. iucr.org The recent focus on radical decarboxylative transformations, which can be initiated under mild conditions, further expands the potential applications for these free carboxylic acids in creating diverse and complex molecules for pharmaceutical and materials science applications. researchgate.net
Chemical Data
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 5703-44-6 | chemsrc.com |
| Molecular Formula | C5H8O4 | uni.lunih.gov |
| Molecular Weight | 132.11 g/mol | nih.gov |
| Monoisotopic Mass | 132.04225 Da | uni.lu |
| IUPAC Name | This compound | uni.lu |
Table 2: Examples of 1,3-Dioxane-Carboxylic Acid Derivatives in Research
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Research Context | Source |
| 2,5-Diethyl-1,3-dioxane-5-carboxylic acid | 1355334-45-0 | C9H16O4 | 188.22 g/mol | Intermediate for pharmaceuticals and polymers | |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | Not specified | C8H14O4 | Not specified | Monomer for dendrimer synthesis | iucr.org |
| 2-Isopropyl-1,3-dioxane-5-carboxylic acid | 116193-72-7 | C8H14O4 | 174.19 g/mol | Synthetic intermediate | nih.gov |
| Ethyl 1,3-dioxane-2-carboxylate | 90392-05-5 | C7H12O4 | Not specified | Synthetic building block | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
5703-44-6 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
1,3-dioxane-5-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-5(7)4-1-8-3-9-2-4/h4H,1-3H2,(H,6,7) |
InChI Key |
ZQZLGXFRUOJTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dioxane 5 Carboxylic Acid and Its Derivatives
Strategies for Dioxane Ring Formation and Carboxylic Acid Incorporation
The primary approach for synthesizing the 1,3-dioxane-5-carboxylic acid core involves the cyclization of a suitable polyfunctional precursor that already contains the carboxyl group or its progenitor. This strategy ensures the correct placement of the functional groups on the dioxane ring system.
A prevalent and effective method for forming the 1,3-dioxane (B1201747) ring is through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.org For the synthesis of this compound, a key diol precursor is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). iucr.org This commercially available and relatively low-cost compound possesses the necessary structural features: two hydroxyl groups for ring formation and a carboxylic acid on the same quaternary carbon atom that will become C5 of the dioxane ring. iucr.org The use of bis-MPA is particularly popular in the synthesis of polyester-based dendrimers, where the dioxane formation serves as a protective step for the diol. iucr.org The synthesis of various 5,5-disubstituted 1,3-dioxane derivatives can also be achieved by reacting a bis-hydroxymethyl compound with an orthocarbonate ester and a carbonyl compound. google.com
The condensation of a diol precursor like bis-MPA with a carbonyl compound is a direct and widely used method for creating the 1,3-dioxane ring structure. organic-chemistry.orgiucr.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA). iucr.org For example, the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is accomplished by reacting 2,2-bis(hydroxymethyl)propionic acid with acetone (B3395972), often in the presence of 2,2-dimethoxypropane (B42991) which acts as both a reactant and a water scavenger. iucr.org The reaction proceeds at room temperature and can be quenched with a base like a triethylamine:ethanol solution. iucr.org This ketalization/acetalization reaction forms the six-membered dioxane ring, incorporating the carbon from the carbonyl compound as the C2 atom of the ring. organic-chemistry.org The choice of the carbonyl compound determines the substitution at the C2 position of the resulting dioxane.
A general reaction scheme is as follows:
Reacting 2,2-bis(hydroxymethyl)propionic acid with a ketone (acetone) in the presence of an acid catalyst to yield 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.

Targeted Functionalization and Substituent Introduction at the this compound Core
Further modification of the this compound scaffold is crucial for creating diverse molecular architectures. This involves the use of protecting groups for selective reactions and stereocontrolled synthesis to access specific isomers.
In the context of synthesizing derivatives from this compound, the formation of the dioxane ring itself serves as a robust protecting strategy for the 1,3-diol functionality of the precursor, bis-MPA. iucr.orgorganic-chemistry.org By converting the diol into a cyclic acetal (B89532) or ketal, the hydroxyl groups are masked, preventing them from participating in subsequent reactions. organic-chemistry.orgwikipedia.org This allows for selective chemical transformations to be carried out on the remaining functional group, the carboxylic acid. iucr.org This approach is fundamental in the stepwise synthesis of dendrimers, where the carboxylic acid of the protected monomer is coupled to a core, followed by deprotection of the diol to expose the hydroxyl groups for the next generation of growth. iucr.org While various protecting groups exist for different functionalities, in this specific synthetic pathway, the acetal/ketal formation is the key protective step. organic-chemistry.orguchicago.edu
The 1,3-dioxane ring typically adopts a chair conformation, which leads to the possibility of axial and equatorial positioning for substituents. iucr.org The stereoselective synthesis of 1,3-dioxane derivatives aims to control this spatial arrangement. For instance, in the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxylic acid group is found to occupy an equatorial position on the ring. iucr.org
Achieving stereocontrol in reactions involving the 1,3-dioxane core is a subject of detailed study. Research on the stereoselective reactions of related 1,3-dioxan-5-ones has shown that the stereochemical outcomes can be rationalized by considering the steric and stereoelectronic interactions within intermediate boat-like conformations of the dioxane ring. nih.gov Subsequent steps, such as kinetic protonation, can then selectively set the stereochemistry at a specific position. nih.gov This control allows for the synthesis of specific stereoisomers, which is critical in the construction of complex, highly oxygenated natural products. nih.gov
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of this compound and its derivatives is essential for improving yields, reducing reaction times, and ensuring high purity for industrial and laboratory-scale production. google.comgoogle.com Key parameters for optimization include the choice of catalyst, solvent, temperature, and methods for by-product removal. google.comacs.org
A standard procedure involves using an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), which allows for the continuous removal of water using a Dean-Stark apparatus, thereby driving the equilibrium towards product formation. organic-chemistry.org Alternative catalysts, such as zirconium tetrachloride (ZrCl₄), have also been shown to be highly efficient for acetalization under mild conditions. organic-chemistry.org
Reaction temperature and time must be carefully balanced. While higher temperatures can increase the reaction rate, they can also lead to decomposition of sensitive starting materials or products. google.com A preferred approach involves conducting the reaction at a moderate temperature (e.g., 20 to 50 °C) and potentially increasing it towards the end of the reaction to ensure completion. google.com This strategy has been shown to result in higher yields compared to older methods that relied on azeotropic distillation at higher temperatures. google.com For example, an optimized process for a related derivative achieved yields of up to 82%, a significant improvement over the 77% yield from previous methods. google.com
The following table illustrates the optimization of reaction conditions for the synthesis of a monosubstituted 1,3,4-oxadiazole (B1194373) from a carboxylic acid, demonstrating the impact of solvent and temperature on conversion. A similar optimization approach can be applied to the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 25 | 3 | 37 |
| 2 | 1,4-Dioxane (B91453) | 25 | 3 | 25 |
| 3 | 1,4-Dioxane | 50 | 3 | 78 |
| 4 | 1,4-Dioxane | 80 | 3 | >99 |
Catalyst Systems in Dioxane Ring Formation and Oxidation Reactions
The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. wikipedia.org The choice of catalyst is crucial for reaction efficiency and selectivity.
Acid Catalysis: Brønsted and Lewis acids are standard catalysts for 1,3-dioxane formation. wikipedia.org Sulfonic acids, particularly p-toluenesulfonic acid (p-TsOH), are widely used in what is considered the standard method for 1,3-dioxane synthesis, often in benzene (B151609) with azeotropic removal of water. thieme-connect.de An example protocol involves the cyclization of 2,2-diethylolpropionic acid with ethylglyoxalate using a catalytic amount of p-TsOH in refluxing toluene.
Solid Acid Catalysts: To enhance reusability and create more environmentally friendly processes, solid acid catalysts have been developed. Mesoporous catalysts like ZnAlMCM-41 have been shown to be effective for synthesizing 4-phenyl-1,3-dioxane (B1205455) via the Prins cyclization. rsc.org Another approach involves immobilizing sulfonic acid groups onto a solid support, such as silica (B1680970) derived from rice husk ash (RHASO3H), to create a stable and recyclable catalyst for acetalization reactions. researchgate.net For industrial-scale applications, fixed-bed catalysts, including zeolite-based acidic catalysts, are utilized for continuous production.
Metal-Based Catalysts: Beyond ring formation, metal-based catalysts are employed for the functionalization of the 1,3-dioxane structure. A notable example is the copper-catalyzed synthesis of 2,5-diethyl-1,3-dioxane-5-carboxylic acid. This system uses copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand to facilitate the functionalization of the this compound precursor.
Catalyst Systems in the Synthesis and Functionalization of 1,3-Dioxane Derivatives
| Catalyst System | Reaction Type | Example Reactants | Reported Yield | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Ring Formation (Cyclocondensation) | 2,2-Diethylolpropionic acid + Ethylglyoxalate | Not specified | |
| CuI / 1,10-Phenanthroline | Functionalization | This compound + Ethyl iodide | 74% | |
| ZnAlMCM-41 | Ring Formation (Prins Cyclization) | Styrene + Paraformaldehyde | High selectivity | rsc.org |
| RHASO3H (Solid Sulfonic Acid) | Ring Formation (Acetalization) | Glycerol + Benzaldehyde (B42025) | 78% conversion | researchgate.net |
| Zeolite-based acidic catalysts | Ring Formation (Cyclization) | Not specified | Industrial Scale |
Solvent Effects and Temperature Control in High-Yield Syntheses
The selection of solvent and precise control of temperature are critical parameters that significantly influence the yield and purity of this compound and its derivatives.
Solvent Selection: For acid-catalyzed ring formation, nonpolar solvents like toluene or benzene are frequently employed. thieme-connect.de Their primary role is to facilitate the azeotropic removal of water, which drives the equilibrium towards the formation of the dioxane product. thieme-connect.de In functionalization reactions, such as copper-catalyzed C-H arylations or Buchwald-Hartwig aminations, anhydrous 1,4-dioxane is a common solvent choice, often requiring elevated temperatures. mdpi.com The optimization of a one-pot synthesis of 1,3,4-oxadiazoles from a carboxylic acid showed that changing the solvent from the initial reaction solvent to 1,4-dioxane for a subsequent C-H functionalization step was critical for success. nih.gov
Temperature Optimization: Temperature control is paramount for achieving high yields and preventing degradation. For the standard acid-catalyzed cyclocondensation, reactions are typically run at reflux temperature, such as 110°C in toluene, to ensure efficient water removal. Similarly, subsequent functionalization reactions in 1,4-dioxane are often performed at high temperatures, with 110°C being a common condition for both copper-catalyzed and palladium-catalyzed cross-coupling reactions. mdpi.com
However, lower temperatures are sometimes necessary, particularly when dealing with sensitive functional groups. In a study on the direct fluorination of a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, the reaction was conducted at -78°C. academie-sciences.fr Attempting to drive the reaction to full conversion by raising the temperature to -40°C resulted in the complete degradation of the starting material, highlighting the delicate balance required. academie-sciences.fr Conversely, in an oxadiazole synthesis, increasing the temperature from 50°C to 80°C led to a quantitative conversion to the desired intermediate, demonstrating that higher temperatures can be beneficial in specific contexts. nih.gov
Impact of Solvent and Temperature on the Fluorination of a 1,3-Dioxane Derivative
| Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| THF | -78 to rt | 95 | 75 | academie-sciences.fr |
| THF | -40 | - | Degradation | academie-sciences.fr |
| Et₂O | -78 to rt | 20 | - | academie-sciences.fr |
| 2-MeTHF | -78 to rt | 58 | - | academie-sciences.fr |
Innovative Synthetic Approaches for Complex this compound Architectures
Modern synthetic chemistry seeks not only to form the 1,3-dioxane ring efficiently but also to construct more complex and functionalized molecular architectures based on this core structure. These innovative approaches enable the creation of novel compounds for various applications, including medicinal chemistry. nih.gov
One-Pot Synthesis and Functionalization: A highly efficient strategy involves the sequential, one-pot synthesis of the core structure followed immediately by its functionalization. This streamlines the synthetic process, saving time and resources. For instance, a strategy has been developed for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, where the oxadiazole is formed and then arylated in the same reaction vessel. nih.gov This principle can be applied to this compound, allowing for its formation and subsequent modification without isolating the intermediate.
Direct Functionalization of the Dioxane Ring System: Advanced methods now allow for the direct modification of the heterocyclic ring. A notable example is the direct ring fluorination of isoxazoles bearing a 1,3-dioxane fragment. academie-sciences.fr Using N-fluorobenzenesulfonimide (NFSI), this method allows for the introduction of a fluorine atom onto the isoxazole (B147169) ring while the dioxane moiety acts as a protected aldehyde. This approach provides access to a novel class of 4-fluorinated isoxazoles. academie-sciences.fr
Modern Catalytic Methods: The development of novel catalytic systems opens new avenues for synthesis. A photo-aerobic selenium-π-acid multicatalysis method has been reported for the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters. nih.gov This reaction uses the interplay of a pyrylium (B1242799) dye and a diselane, with ambient air as the oxidant and visible light as the energy source, to activate a C-C double bond for cyclization. nih.gov Such cutting-edge, light-mediated reactions represent a frontier in the synthesis of complex dioxane-containing structures. Another innovative approach is the enantioconvergent amidation of racemic tertiary alkyl halides using chiral cobalt catalysis to deliver α-tetrasubstituted amides, a transformation that can be performed in 1,4-dioxane solvent. acs.org These methods showcase the potential for creating highly complex, chiral architectures derived from or containing the dioxane scaffold.
Innovative Synthetic Approaches to Complex Dioxane Architectures
| Approach | Description | Example Transformation | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| One-Pot Synthesis-Functionalization | Sequential formation and modification of a heterocycle in a single vessel. | Carboxylic acid to 2,5-disubstituted 1,3,4-oxadiazole. | NIITP; CuI, 1,10-Phen, Cs₂CO₃ | nih.gov |
| Direct Ring Fluorination | Introduction of a fluorine atom onto a heterocycle bearing a dioxane moiety. | Fluorination of a 5-(1,3-dioxan-2-yl)isoxazole. | nBuLi, NFSI, THF, -78°C | academie-sciences.fr |
| Photo-Aerobic Multicatalysis | Visible-light mediated activation of a C-C double bond for cyclization. | Homoallylic carbonate to 1,3-dioxan-2-one. | (PhSe)₂, Pyrylium Dye (TAPT), Visible Light, Air | nih.gov |
| Asymmetric Reductive Coupling | Enantioconvergent synthesis of chiral amides. | Racemic α-chloro tertiary amides to chiral α-tetrasubstituted amides. | CoI₂, (S)-MeOBIPHEP, Zn, 1,4-dioxane | acs.org |
Derivatization and Functionalization Chemistry of 1,3 Dioxane 5 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 1,3-dioxane-5-carboxylic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's properties and for linking it to other molecular fragments.
Esterification is commonly achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemicalbook.comchemguide.co.uklibretexts.org This reversible reaction typically requires driving the equilibrium towards the product, often by using the alcohol as a solvent or by removing the water formed during the reaction. chemguide.co.uklibretexts.org For instance, the reaction of 2,2-dimethylolpropionic acid with benzaldehyde (B42025) in the presence of p-toluenesulfonic acid in toluene (B28343) yields 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid. chemicalbook.com The resulting esters, such as ethyl 1,3-dioxane-2-carboxylate, are valuable intermediates in further synthetic transformations. sigmaaldrich.com
Amidation , the formation of an amide from the carboxylic acid, can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. nih.gov A direct one-pot method involves the use of reagents like Deoxo-Fluor, which activates the carboxylic acid for reaction with an amine. nih.gov This process is efficient and proceeds under mild conditions, offering a straightforward route to various amides of this compound. nih.gov
Manipulation of Substituents on the Dioxane Ring for Enhanced Reactivity or Specificity
The reactivity and specificity of this compound can be finely tuned by manipulating the substituents on the dioxane ring.
Exploration of Alkyl, Aryl, and Heteroatom Substitutions
The introduction of alkyl, aryl, and heteroatom-containing groups onto the 1,3-dioxane (B1201747) ring significantly influences its chemical behavior. The parent 1,3-dioxane is typically prepared by the acid-catalyzed reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org Substituted derivatives are synthesized by reacting 1,3-diols with various aldehydes or ketones. wikipedia.org
For example, the synthesis of 2,5-diethyl-1,3-dioxane-5-carboxylic acid involves the acid-catalyzed cyclocondensation of 2,2-diethylolpropionic acid with ethylglyoxalate. Similarly, 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid can be synthesized from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde. chemicalbook.com The presence of these substituents can introduce steric hindrance, alter the conformational preferences of the ring, and influence the electronic properties of the molecule. thieme-connect.de For instance, bulky substituents at the C2 position generally favor an equatorial orientation to minimize diaxial interactions. thieme-connect.de
The incorporation of heteroatoms can also be achieved. While direct heteroatom substitution on the dioxane ring of this compound is less commonly described, the synthesis of related 1,3-dioxolanes with various aryl and alkyl groups has been extensively studied and provides insight into the possibilities. nih.gov
Regioselective Introduction of Additional Functional Groups
The regioselective introduction of further functional groups onto the 1,3-dioxane ring is a key strategy for creating complex and specifically tailored molecules. This can be challenging due to the multiple reactive sites on the ring. However, by taking advantage of the inherent reactivity differences of the ring positions and employing specific reagents and reaction conditions, selective functionalization can be achieved.
For instance, in carbohydrate chemistry, the regioselective ring opening of 1,3-dioxane-type acetals is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.netugent.be While this involves ring cleavage rather than direct substitution on an intact ring, the principles of regioselectivity are highly relevant. The choice of Lewis acid and reducing agent can direct the cleavage to a specific C-O bond, allowing for the introduction of functional groups at desired positions. researchgate.net
Furthermore, in other heterocyclic systems, methods for direct C-H functionalization are being developed. For example, direct Minisci-type C-H amidation of 1,3-azoles has been achieved both thermally and photochemically, suggesting potential avenues for the direct functionalization of the 1,3-dioxane ring under specific conditions. rsc.org
Formation of Polyfunctionalized this compound Scaffolds
Building upon the principles of substitution and regioselective functionalization, it is possible to construct polyfunctionalized this compound scaffolds. These highly decorated molecules are valuable in various fields, including medicinal chemistry and materials science.
The synthesis of such scaffolds often starts with a multifunctional precursor. For example, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a common starting material for the synthesis of dendrimers, which are highly branched polymers. iucr.orgnih.gov The hydroxyl groups of bis-MPA can be protected by forming a 1,3-dioxane ring, for instance, by reacting it with acetone (B3395972) to form 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. iucr.orgnih.gov This protected monomer can then be used in iterative synthesis to build up complex, polyfunctional dendritic structures.
The synthesis of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester, achieved in high yield by reacting a bishydroxymethyl compound with an orthocarbonate ester and an aldehyde or ketone, exemplifies the creation of a polyfunctionalized dioxane. google.com This approach allows for the introduction of multiple functional groups in a controlled manner.
Strategies for Converting this compound to Related Heterocycles or Open-Chain Structures
The 1,3-dioxane ring, while often used as a stable protecting group, can also be strategically cleaved or rearranged to generate other cyclic or acyclic structures. thieme-connect.de This chemical versatility adds to the utility of this compound derivatives in synthetic organic chemistry.
The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a common method to deprotect the diol and carbonyl functionalities from which it was formed. thieme-connect.de This reaction is reversible and its direction can be controlled by the reaction conditions. libretexts.org
More complex transformations involve the regioselective ring opening of the dioxane acetal (B89532). researchgate.netugent.be As mentioned earlier, this is a particularly powerful strategy in carbohydrate chemistry. researchgate.netugent.be By carefully selecting reagents, one can achieve selective cleavage of one of the C-O bonds within the acetal, leading to the formation of a partially protected, open-chain polyol with new functional groups introduced. For example, the use of different reducing agents in the presence of a Lewis acid can lead to the formation of different regioisomeric ethers. researchgate.net These methods provide a pathway from cyclic 1,3-dioxane structures to functionalized open-chain compounds.
While the direct conversion to other heterocyclic systems from this compound is not extensively documented, the functional groups present on the dioxane ring and the carboxylic acid moiety offer handles for a variety of synthetic transformations that could lead to the formation of new ring systems.
Structural Elucidation and Conformational Analysis of 1,3 Dioxane 5 Carboxylic Acid
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in determining the structure and understanding the chemical environment of 1,3-dioxane-5-carboxylic acid derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR), FT-Raman, and UV-Vis spectroscopy provide complementary information regarding stereochemistry, functional groups, and electronic properties.
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of dioxane derivatives in solution. For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, both ¹H and ¹³C NMR have been used to confirm its structure and stereochemistry. nih.gov
The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the methyl and methylene (B1212753) protons. nih.gov The presence of three singlet signals corresponds to the three methyl groups, while two doublets indicate the axial and equatorial protons of the CH₂ groups in the dioxane ring, confirming a locked conformation. nih.gov The large coupling constant (J = 12.0 Hz) between the methylene protons is characteristic of geminal coupling in a heterocyclic ring system. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in CDCl₃
| Nucleus | Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | –CH₃ | 1.20 (s, 3H) |
| ¹H | –CH₃ | 1.41 (s, 3H) |
| ¹H | –CH₃ | 1.44 (s, 3H) |
| ¹H | –CH₂O– | 3.68 (d, 2H, J = 12.0 Hz) |
| ¹H | –CH₂O– | 4.19 (d, 2H, J = 12.0 Hz) |
| ¹³C | CH₃ | 18.48 |
| ¹³C | CH₃ | 21.89 |
| ¹³C | CH₃ | 25.59 |
| ¹³C | C (quaternary) | 41.82 |
| ¹³C | CH₂ | 66.11 |
| ¹³C | C (quaternary) | 98.55 |
| ¹³C | COOH | 179.52 |
Data sourced from nih.gov.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions. Studies on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have utilized these methods, supported by theoretical calculations, to analyze its vibrational modes. researchgate.net
The FTIR and FT-Raman spectra provide clear signatures for the key functional groups. researchgate.net The characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid is a prominent feature. The broad O-H stretching band, typical for carboxylic acids, indicates the presence of hydrogen bonding. semanticscholar.org Vibrations corresponding to C-H stretching of the methyl and methylene groups, as well as C-O-C stretching of the dioxane ring, are also clearly identified. researchgate.netnih.gov These experimental findings are often correlated with density functional theory (DFT) calculations, which help in the precise assignment of the observed vibrational bands. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the UV-Vis absorption spectrum, analyzed both experimentally and theoretically, reveals information about its electronic structure. researchgate.net The spectrum typically shows a sharp absorption cutoff, which can be used to determine the optical band gap of the material. researchgate.net For the trimethyl derivative, the UV-Vis absorption spectrum showed a cutoff at 237 nm, corresponding to an optical band gap of 4.64 eV. researchgate.net This value aligns well with the theoretically calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, providing insights into the molecule's electronic stability and potential reactivity. researchgate.net
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. semanticscholar.org
Analysis of Molecular Geometry and Bond Parameters
Single-crystal X-ray diffraction analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has confirmed its molecular structure with high precision. nih.gov The study reveals that the 1,3-dioxane (B1201747) ring adopts a chair conformation. nih.gov In this conformation, the carboxylic acid group is situated in an equatorial position, which is generally the more stable arrangement for bulky substituents on a cyclohexane-like ring. nih.gov
Puckering analysis quantifies the specific shape of the ring. For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the puckering parameters were determined to be Q = 0.5540 (9) Å, θ = 176.65 (9)°, and φ = 301.8 (17)°. nih.gov These parameters provide a detailed mathematical description of the chair conformation. The analysis of bond lengths and angles within the molecule confirms the expected values for C-C, C-O, and C=O bonds, consistent with standard values for similar organic compounds. nih.govpsu.edu
Table 2: Selected Crystallographic Data for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Conformation | Chair |
| Puckering (Q) | 0.5540 (9) Å |
| Puckering (θ) | 176.65 (9)° |
Data sourced from nih.gov.
Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks
In the solid state, the crystal packing of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is dictated by a network of intermolecular hydrogen bonds. nih.gov Unlike many carboxylic acids that form hydrogen-bonded dimers, this compound forms infinite zigzag chains. nih.gov
The primary interaction is a strong O—H⋯O hydrogen bond between the carboxylic acid group of one molecule and a ring oxygen atom of an adjacent molecule. nih.gov These chains are further interconnected into a robust three-dimensional network by weaker C—H⋯O hydrogen bonds involving the methyl and methylene hydrogens and the oxygen atoms of the carboxyl and dioxane groups. nih.gov This extensive hydrogen-bonding network is crucial in stabilizing the crystal lattice. The analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry and physical properties of the compound in the solid state. mdpi.comnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |
Investigation of Crystal Packing Arrangements and Supramolecular Motifs
The crystal structure of 1,3-dioxane derivatives is significantly influenced by the nature and position of substituents, which dictate the formation of various supramolecular assemblies. In the case of carboxylic acid-substituted 1,3-dioxanes, hydrogen bonding plays a pivotal role in defining the crystal packing.
Unlike many carboxylic acids that form hydrogen-bonded dimers, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid exhibits a different supramolecular motif. In this derivative, the molecules are linked by O—H⋯O hydrogen bonds, creating zigzag chains. These chains are further interconnected by C—H⋯O hydrogen bonds, resulting in a three-dimensional network. iucr.orgiucr.org Specifically, the primary O—H⋯O hydrogen bonds form chains of molecules, which are then linked into a broader network by C—H⋯O interactions. iucr.orgiucr.orgnih.gov
In another example, 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, the crystal structure reveals that adjacent molecules are connected by O-H···O hydrogen bonding interactions, forming a dimer. asianpubs.org This demonstrates how different substitution patterns on the 1,3-dioxane ring can lead to distinct supramolecular arrangements. The formation of these hydrogen-bonded dimers is a common feature in the crystal structures of many carboxylic acids, leading to the formation of bilayers. rsc.org
The study of supramolecular motifs in 1,3-dioxane derivatives is an active area of research, as these structures can be utilized in the design of complex molecular and supramolecular architectures. researchgate.net The interplay of strong O—H⋯O and weaker C—H⋯O hydrogen bonds, along with other non-covalent interactions, gives rise to a rich variety of packing arrangements, from simple chains and dimers to more complex three-dimensional networks. iucr.orgasianpubs.orgrsc.org
| Compound | Key Supramolecular Motif | Hydrogen Bonding Interactions | Reference |
|---|---|---|---|
| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Zigzag chains forming a 3D network | O—H⋯O and C—H⋯O | iucr.orgiucr.orgnih.gov |
| 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid | Dimer formation | O-H···O | asianpubs.org |
Conformational Analysis of the 1,3-Dioxane Ring System
The 1,3-dioxane ring, a six-membered heterocycle, is a fundamental structural motif in many organic compounds. Its conformational preferences are a key aspect of its chemical behavior and are influenced by the substituents attached to the ring.
The most stable conformation for the 1,3-dioxane ring is the chair conformation. In this arrangement, the substituents can occupy either axial or equatorial positions. For instance, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts an approximate chair conformation where the carboxyl group is situated in an equatorial position. iucr.orgiucr.orgnih.gov Similarly, in 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring also adopts a chair conformation with the 4-chlorophenyl substituent in an equatorial position. asianpubs.org
A puckering analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid provided the parameters Q = 0.5540 (9) Å, θ = 176.65 (9)°, and φ = 301.8 (17)°, confirming the chair-like geometry. iucr.orgiucr.orgnih.gov
The dynamic behavior of the 1,3-dioxane ring is influenced by both steric and electronic effects of its substituents. The preference for a substituent to occupy an equatorial position is a well-known steric effect that minimizes unfavorable 1,3-diaxial interactions. This is observed in the crystal structures of both 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, where the bulky carboxyl and substituted phenyl groups, respectively, are found in equatorial positions. iucr.orgiucr.orgnih.govasianpubs.org
Electronic effects also play a role in determining the ring's conformation and the orientation of its substituents. For example, the presence of electronegative oxygen atoms in the ring influences the bond lengths and angles within the heterocycle. The 1,3-dioxane motif is a versatile tool for monitoring molecular and supramolecular architectures due to these conformational dynamics. researchgate.net
Stereochemical Characterization: Cis/Trans Isomerism and Chiral Centers
The stereochemistry of this compound and its derivatives is defined by the potential for cis/trans isomerism and the presence of chiral centers.
In substituted 1,3-dioxanes, the relative orientation of substituents on the ring can lead to cis and trans isomers. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the methyl groups at the C2 and C5 positions and the carboxyl group at C5 create specific stereochemical relationships. The crystal structure shows that the methyl groups at C6 and C8 are in trans axial positions, while the C7 methyl group and the carboxyl group are equatorial. iucr.orgnih.gov
The introduction of substituents can also create chiral centers within the molecule. For a 1,3-dioxane ring, the carbon atoms C2, C4, C5, and C6 can become stereogenic centers depending on the substitution pattern. For the parent this compound, the C5 atom is a chiral center. The synthesis of these compounds often results in a racemic mixture, and their separation or stereoselective synthesis is a key consideration in their application. nih.gov
| Compound | Ring Conformation | Key Substituent Positions | Chiral Centers | Reference |
|---|---|---|---|---|
| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Chair | Carboxyl group (equatorial), C6 and C8 methyls (trans axial), C7 methyl (equatorial) | C5 | iucr.orgiucr.orgnih.gov |
| 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid | Chair | 4-chlorophenyl group (equatorial) | C2, C5 | asianpubs.org |
Computational and Theoretical Chemistry Investigations of 1,3 Dioxane 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental in understanding the molecular properties of a compound from first principles. For a molecule like 1,3-dioxane-5-carboxylic acid, DFT would be a powerful tool to elucidate its structural and electronic characteristics.
Geometry Optimization and Energetic Stability Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For this compound, this would involve identifying the most stable conformer, likely a chair conformation for the dioxane ring, and determining the orientation of the carboxylic acid group. Energetic stability analysis would then provide the total energy of the optimized structure, which can be used to compare the stability of different conformers.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental data.
Intermolecular Interaction Analysis
In the solid state, molecules interact with each other through various non-covalent forces. Understanding these interactions is essential for explaining the crystal packing and physical properties of the compound.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of contacts, such as hydrogen bonds and van der Waals interactions. This analysis provides insights into the nature and strength of the forces that hold the crystal lattice together.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points and analyzing their properties (such as electron density and its Laplacian), QTAIM can distinguish between covalent bonds, ionic bonds, and various types of non-covalent interactions, providing a deeper understanding of the bonding within and between molecules.
Computational Studies of Reaction Mechanisms and Kinetics
While direct computational studies on the reaction mechanisms of this compound are specific, extensive research on related 1,3-dioxane (B1201747) derivatives provides a strong basis for understanding its potential transformations. These studies typically focus on elucidating reaction pathways, identifying transition states, and calculating the energetic profiles that govern the speed and outcome of chemical reactions.
Computational modeling is instrumental in mapping the complex potential energy surfaces of chemical reactions. For derivatives of 1,3-dioxane, theoretical studies have successfully characterized various reaction mechanisms, such as thermal decomposition.
A notable example involves the computational investigation of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH3, Br). scispace.com These studies, performed using DFT methods like M06-2X/6-311+G(d,p), have identified distinct reaction pathways. One major pathway proceeds through a five-atom cyclic transition state. scispace.com This mechanism involves the concerted breaking of a carbon-nitrogen bond and the migration of a hydrogen atom from a carbon on the dioxane ring to an oxygen atom of the nitro group. scispace.com The result of this transition state is the formation of an alkene (5-R-4H-1,3-dioxine) and a nitrous acid molecule. scispace.com For certain substituents, alternative multi-step mechanisms have also been proposed and studied computationally. scispace.com Such detailed pathway analysis allows for a fundamental understanding of bond-breaking and bond-forming processes that are difficult to observe experimentally.
Beyond identifying pathways, computational chemistry quantifies the kinetic and thermodynamic parameters that define a reaction's feasibility and rate. By calculating the energies of reactants, transition states, and products, key metrics such as activation energy (Ea), Gibbs free energy of activation (ΔG‡), and entropy of activation (ΔS‡) can be determined. scispace.com
| Substituent (R) | Activation Energy (Ea) (kJ mol⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Rate Constant (k) (s⁻¹) |
|---|---|---|---|---|
| H | 184.4 | 179.8 | 8.8 | 2.5 x 10⁻⁸ |
| CH₃ | 177.3 | 170.8 | 12.4 | 2.2 x 10⁻⁷ |
| Br | 181.1 | 177.7 | 6.5 | 5.4 x 10⁻⁸ |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Quantum-chemical studies on various 5-substituted 1,3-dioxanes have mapped the potential energy surface for conformational isomerizations between the equatorial and axial chair forms. researchgate.net These calculations reveal that the interconversion pathways often involve intermediate twist-boat conformers (e.g., 2,5-twist and 1,4-twist). researchgate.netresearchgate.net The energy barriers for these transitions have been estimated, showing how different substituents affect the ring's flexibility. researchgate.net For unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist and 1,4-twist forms. researchgate.net
| Conformer | Relative Energy (kcal/mol) - HF/6-31G(d) | Relative Energy (kcal/mol) - DFT/B3LYP |
|---|---|---|
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |
| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 |
MD simulations can explicitly model the solvent, which is crucial for a molecule like this compound, whose polar ether and carboxylic acid groups will interact strongly with solvents like water. Simulations can reveal the structure of the solvation shell, the lifetime of hydrogen bonds between the solute and solvent, and how the solvent mediates conformational preferences. scispace.com For example, a solvent can stabilize a particular conformer by forming favorable hydrogen bonds, shifting the equilibrium compared to the gas phase. The explicit inclusion of solvent molecules in MD provides a more realistic representation of the system's behavior in solution, capturing effects that are averaged out in continuum solvent models. scispace.com
Applications of 1,3 Dioxane 5 Carboxylic Acid in Chemical Research and Advanced Materials
Role as a Key Building Block in Complex Organic Synthesis
1,3-Dioxane-5-carboxylic acid serves as a highly effective and versatile intermediate in organic synthesis. The dioxane ring structure is particularly useful as a protecting group for 1,3-diols, a common motif in many natural products and complex molecules. This protection strategy allows for selective reactions to be carried out on other parts of a molecule without affecting the diol functionality.
Furthermore, the carboxylic acid group provides a reactive handle for a wide array of chemical transformations. It can be converted into esters, amides, acid chlorides, and other functional groups, enabling its incorporation into larger, more complex molecular frameworks. wikipedia.orgacs.org For instance, derivatives such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid are noted as useful compounds in organic synthesis. chemicalbook.com The stability and solubility of these compounds make them effective intermediates for producing more intricate molecules. chemimpex.com This versatility is exploited in the synthesis of pharmaceuticals and other specialty chemicals where precise control over molecular architecture is paramount. chemimpex.com Research has also demonstrated the use of related 1,3-dioxane-4,6-dione (B14002328) derivatives (Meldrum's acid derivatives) as starting materials in processes to create other carboxylic acids. google.com
Contributions to Dendrimer and Branched Polymer Chemistry as a Monomer Unit
In the field of polymer chemistry, derivatives of this compound are crucial for the synthesis of highly branched, monodisperse macromolecules known as dendrimers. nih.gov Dendrimers are built in a stepwise, iterative fashion, and this requires monomer units with protected functional groups to ensure controlled, generation-by-generation growth.
Specifically, a derivative, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, serves as a key precursor to these advanced polymers. nih.gov This compound is essentially a protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a widely used monomer in the construction of polyester-based dendrimers. nih.gov The dioxane ring functions as an acetal (B89532) protecting group for the two hydroxyl groups. This protection allows the carboxylic acid to be coupled to a core molecule or a growing dendrimer branch. Subsequently, the dioxane ring can be removed under acidic conditions, revealing the hydroxyl groups of the new generation, which are then ready for further coupling reactions. This precise control over the synthesis yields dendrimers with well-defined structures and a high density of surface functional groups, making them useful in applications like drug delivery. nih.govnih.gov
Applications in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound and its derivatives makes them excellent candidates for use in supramolecular chemistry and crystal engineering, where the goal is to design and construct ordered solid-state architectures.
Design of Supramolecular Lattices and Frameworks
Crystal structure analysis of derivatives like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveals the formation of intricate and predictable supramolecular structures. nih.gov The primary interaction governing the assembly is the strong O-H⋯O hydrogen bond formed by the carboxylic acid groups. nih.gov Unlike many carboxylic acids that form simple dimers, this compound can form extended zigzag chains of molecules. nih.gov These chains are further interconnected into a robust three-dimensional network through weaker C-H⋯O hydrogen bonds involving the dioxane ring and methyl groups. nih.govnih.gov The ability to form these well-defined networks is a key aspect of crystal engineering, where molecules are designed to crystallize in a specific, predetermined arrangement. rsc.org
Use as a Synthon for Self-Assembly Processes
The predictable hydrogen-bonding patterns of this compound derivatives make them reliable supramolecular synthons. A synthon is a structural unit within a molecule that can be predictably involved in intermolecular interactions, guiding the self-assembly process. The carboxylic acid group is a classic and powerful synthon, capable of acting as both a hydrogen bond donor and acceptor.
In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the equatorial position of the carboxyl group on the dioxane ring influences the geometry of the resulting hydrogen-bonded networks. nih.govnih.gov This predictable self-assembly into chains and higher-order structures demonstrates its utility as a tool for building complex supramolecular architectures from the bottom up. nih.gov
Exploration in Agrochemical Research for Structure-Activity Relationship Studies
In both agrochemical and pharmaceutical research, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing new and effective agents. researchgate.net The 1,3-dioxane (B1201747) carboxylic acid scaffold has been explored in this context.
Although direct agrochemical applications are an area of ongoing exploration, SAR studies on related 1,3-dioxane derivatives in medicinal chemistry provide a strong precedent. For example, a series of 1,3-dioxane-2-carboxylic acid derivatives were synthesized and evaluated for their activity as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a target for treating metabolic disorders. nih.govnih.gov These studies revealed that introducing small, hydrophobic groups at specific positions on the molecule increased the desired biological activity, while the dioxane ring was essential for maintaining potency and selectivity. nih.gov This systematic approach of modifying a core scaffold like 1,3-dioxane carboxylic acid and testing the resulting biological effects is precisely the methodology used in the discovery of new agrochemicals. researchgate.net Similar studies have been conducted on other 1,3-dioxane derivatives to probe their effects on biological processes like platelet aggregation. finechem-mirea.ru
Precursor Synthesis for Specialized Chemical Probes and Imaging Agents
The versatility of this compound as a building block also extends to the synthesis of specialized molecules like chemical probes and imaging agents. These tools are designed to detect, visualize, or interact with specific biological targets.
The synthesis of such probes often requires a scaffold that can be readily modified and linked to reporter groups (e.g., fluorophores) or targeting moieties. The this compound framework is well-suited for this purpose. Its carboxylic acid function allows for straightforward conjugation to other molecules. A relevant example is the development of catechol precursors for creating siderophore vectors, which are used in "Trojan horse" strategies to deliver antibiotics. rsc.org In this work, a related 2,2-diphenyl-benzo chemimpex.comnih.govdioxole-4-carboxylic acid was used as a protected and activatable building block to construct a molecule capable of interacting with bacteria. rsc.org This principle of using a protected, functionalized cyclic acetal carboxylic acid as a precursor is directly applicable to the development of targeted probes and imaging agents based on the this compound structure.
Interactive Data Table: Applications of this compound and Its Derivatives
| Application Area | Specific Role of the Compound | Key Structural Features Utilized | Relevant Derivative Examples |
| Complex Organic Synthesis | Intermediate and building block | Dioxane as a protecting group for diols; reactive carboxylic acid handle. | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid |
| Polymer Chemistry | Monomer unit for dendrimer synthesis | Protected hydroxyl groups (via dioxane ring) allowing for controlled, iterative growth. | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (as a precursor to bis-MPA) |
| Supramolecular Chemistry | Building block for crystal engineering | Carboxylic acid for O-H⋯O hydrogen bonds; Dioxane ring for C-H⋯O interactions. | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid |
| Structure-Activity Studies | Core scaffold for generating compound libraries | Modifiable backbone to probe interactions with biological targets. | 1,3-Dioxane-2-carboxylic acid derivatives |
| Chemical Probes | Precursor for synthesis of probes and vectors | Carboxylic acid for conjugation to other molecular components. | Diphenyl-benzo chemimpex.comnih.govdioxole-4-carboxylic acid pentafluorophenyl ester |
Utility in Scaffold Design within Medicinal Chemistry Research
The 1,3-dioxane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.net The conformational flexibility of the 1,3-dioxane ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological macromolecules. nih.gov The presence of the carboxylic acid group in this compound provides a crucial anchor point for hydrogen bonding and electrostatic interactions with protein targets. This enhances the potential for designing compounds with high affinity and selectivity.
Derivatives of 1,3-dioxane have been investigated for a wide range of therapeutic applications, including as anxiolytic, anti-depressant, and anti-nociceptive agents. nih.govunicam.it For instance, a series of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) derivatives have shown potent agonistic activity at the 5-HT1A receptor, indicating their potential in treating anxiety, depression, and chronic pain. nih.govunicam.it Furthermore, certain 1,3-dioxane derivatives have demonstrated efficacy as modulators of multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. nih.govresearchgate.net
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. nih.gov The goal of bioisosteric replacement is to maintain the essential binding interactions while modulating properties like acidity, lipophilicity, and metabolic stability. acs.org For the carboxylic acid group, common bioisosteres include tetrazoles, acyl sulfonamides, and various five-membered heterocycles. enamine.net
The design process also heavily relies on understanding the conformational preferences of the 1,3-dioxane ring. The chair-like conformation allows for substituents at the 2, 4, 5, and 6 positions to be oriented in either axial or equatorial positions. nih.gov This stereochemical control is crucial for optimizing the three-dimensional arrangement of pharmacophoric elements to match the binding site of a target protein. nih.gov For example, studies on conformationally restricted 1,3-dioxanes have shown that the orientation of an aminoethyl moiety (axial vs. equatorial) significantly impacts its affinity and selectivity for sigma receptors. nih.gov
Structure-activity relationship studies on 1,3-dioxane carboxylic acid derivatives have led to the identification of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.govnih.gov These studies revealed that introducing small hydrophobic substituents on the terminal phenyl ring increased PPARα agonist activity, highlighting the importance of fine-tuning the lipophilic portions of the molecule. nih.gov
Computational, or in silico, methods play a pivotal role in modern drug discovery by predicting the interactions between a potential drug molecule and its biological target. These methods are instrumental in prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources.
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives of this compound, docking studies can elucidate how the molecule fits into the binding pocket of a receptor and identify key interactions, such as hydrogen bonds formed by the carboxylic acid group. benthamdirect.com For example, molecular docking studies have been used to support the observed activity of 1,3-dioxane-2-carboxylic acid derivatives as PPARα/γ dual agonists. benthamdirect.com
Beyond simple binding pose prediction, more advanced computational techniques can be used to estimate the binding affinity of a ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can provide a more quantitative prediction of binding energy. acs.org
Genetic algorithms, such as the In-Silico Protein Synthesizer (InSiPS), represent a novel approach to designing synthetic binding proteins. nih.govnih.gov These algorithms can evolve random amino acid sequences into proteins with high affinity and selectivity for a specific target by iteratively selecting for sequences with favorable predicted interaction scores. nih.govnih.gov While not directly applied to this compound itself, the principles of these in silico evolution methods could be adapted to design peptides or proteins that bind to this small molecule, or to design novel protein targets for its derivatives.
The table below summarizes some examples of biologically active compounds based on the 1,3-dioxane scaffold and their reported activities, illustrating the practical application of the design principles discussed.
| Compound Class | Target/Activity | Key Findings |
| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl) derivatives | 5-HT1A Receptor Agonist | Showed potential for treating anxiety, depression, and chronic pain. nih.govunicam.it |
| 2,2-diphenyl-1,3-dioxane derivatives | Multidrug Resistance (MDR) Modulators | Reversed tumor cell MDR in vitro. nih.govresearchgate.net |
| 1,3-dioxane-2-carboxylic acid derivatives | PPARα Agonists | Identified potent and selective agonists for metabolic disorders. nih.govnih.gov |
| Conformationally restricted 1,3-dioxanes | σ1 and PCP Receptor Antagonists | The orientation of the aminoethyl moiety was critical for receptor affinity and selectivity. nih.gov |
Reaction Mechanisms and Kinetics Studies of 1,3 Dioxane 5 Carboxylic Acid
Investigation of Ring-Opening and Ring-Closing Reaction Pathways
The stability of the 1,3-dioxane (B1201747) ring is a key factor in its application as a protecting group in organic synthesis. It is generally stable under basic, reductive, or oxidative conditions but labile towards acid catalysts. thieme-connect.de The formation of the 1,3-dioxane ring, a ring-closing reaction, typically involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. wikipedia.org For instance, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be synthesized from 2,2-bis(hydroxymethyl)propionic acid and 2,2-dimethoxypropane (B42991) using p-toluenesulfonic acid as a catalyst. nih.gov
Conversely, the ring-opening of 1,3-dioxanes is also an acid-catalyzed process, often referred to as hydrolysis. thieme-connect.de The rate of hydrolysis is influenced by the substituents on the dioxane ring. Kinetic studies have shown that ketone-derived 1,3-dioxanes hydrolyze faster than aldehyde-derived ones. Furthermore, substitution at the 5-position of the ring, as in 1,3-dioxane-5-carboxylic acid, can significantly deactivate the acetal (B89532) towards hydrolysis. thieme-connect.de
The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate. Subsequent attack by water leads to the final ring-opened products. beilstein-journals.org Baldwin's rules for ring closure provide a framework for predicting the favorability of different ring-closing pathways, categorizing them based on the size of the ring being formed and the geometry of the transition state. libretexts.org
Reductive cleavage of 1,3-dioxanes offers another pathway for ring-opening. For example, the use of lithium aluminum hydride and aluminum chloride (LiAlH4–AlCl3) can hydrogenolyze the dioxane ring. Studies on competitive hydrogenolysis have shown that 1,3-dioxolanes (five-membered rings) are generally cleaved more rapidly than the corresponding 1,3-dioxanes (six-membered rings) for acetals. However, for ketals, this trend is reversed. cdnsciencepub.com
Mechanistic Studies of Oxidative Transformations Involving the Dioxane Ring or Carboxylic Acid.researchgate.net
The oxidative transformation of 1,3-dioxane derivatives can proceed through various pathways, depending on the oxidant and the specific structure of the dioxane. While the 1,3-dioxane ring itself is relatively stable to oxidation, the substituents, including the carboxylic acid group, can undergo oxidative reactions. thieme-connect.de
For instance, the oxidative cleavage of a carbon-carbon bond within the dioxane ring or at a substituent can occur under specific conditions. One study demonstrated the oxidative cleavage of alkenes to ketones or carboxylic acids using a catalytic amount of a hypervalent iodine reagent in the presence of Oxone. The proposed mechanism involves initial dihydroxylation of the alkene followed by oxidative cleavage. mdpi.com
The carboxylic acid group of this compound can also be the site of oxidative transformations. While direct oxidation of the carboxylic acid is less common, oxidative degradation of related 1,3-dicarbonyl compounds to carboxylic acids using Oxone has been reported as a milder alternative to the haloform reaction. organic-chemistry.org
Furthermore, in certain catalytic systems, the aldehyde group, which can be considered a precursor to the carboxylic acid, can direct oxidative annulation reactions. For example, a rhodium-catalyzed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes has been developed. Control experiments in this study indicated that the aldehyde group itself, and not its oxidized carboxylic acid form, was directing the reaction. acs.org This suggests that under specific catalytic conditions, the carboxylic acid group might not be the primary reactive site for oxidation.
Catalytic Reaction Mechanisms Employing this compound.researchgate.netnih.gov
This compound and its derivatives can participate in various catalytic reactions, often acting as substrates or precursors. The catalytic mechanisms are diverse and depend on the nature of the catalyst and reactants.
Acid catalysis is fundamental to the formation and hydrolysis of the 1,3-dioxane ring, as discussed previously. thieme-connect.dewikipedia.org Catalysts such as p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate, and acidic resins are commonly employed. thieme-connect.debeilstein-journals.org
In addition to acid catalysis, metal-catalyzed reactions involving 1,3-dioxane derivatives have been explored. For example, copper-catalyzed functionalization has been used to modify the 1,3-dioxane core. A specific protocol involves the reaction of a this compound derivative with an ethyl iodide in the presence of a CuI catalyst and a 1,10-phenanthroline (B135089) ligand.
Furthermore, rhodium catalysts have been utilized in cascade reactions where an aldehyde group, a functional group related to the carboxylic acid, directs the C-H activation and subsequent annulation. acs.org While this example doesn't directly use the carboxylic acid as the directing group, it highlights the potential for the carboxy-functionalized dioxane to participate in sophisticated catalytic transformations.
The table below summarizes some catalytic reactions involving 1,3-dioxane derivatives.
| Catalyst System | Reactants | Product Type | Reference |
| p-Toluenesulfonic acid | 2,2-Bis(hydroxymethyl)propionic acid, 2,2-Dimethoxypropane | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | nih.gov |
| CuI / 1,10-Phenanthroline | This compound, Ethyl iodide | Functionalized 1,3-dioxane | |
| [Rh(COD)Cl]₂ / CuF₂·2H₂O | Indolecarbaldehyde, Alkyne | Cyclopenta[b]indol-1(4H)-one | acs.org |
| Pyridinium p-toluenesulfonate | Cyclopropanated 3-aza-2-oxabicyclic alkene, Methanol | Ring-opened product | beilstein-journals.org |
Stereochemical Control Mechanisms in Dioxane-Related Reactions.nih.gov
The stereochemistry of the 1,3-dioxane ring and its substituents plays a critical role in determining the outcome of its reactions. The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions. thieme-connect.de This conformational preference influences the stereochemical course of reactions.
In the formation of 1,3-dioxanes from chiral 1,3-diols, the stereochemistry of the diol can direct the formation of specific diastereomers. For instance, the reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols can lead to the formation of different diastereoisomers (cis,cis, cis,trans, and trans,trans) depending on the orientation of the substituents on the dioxane rings. researchgate.net
Stereochemical control is also crucial in reactions involving the functionalization of the 1,3-dioxane ring. In stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones, the stereochemical outcome is rationalized by considering steric and stereoelectronic interactions in a boat-like transition state of the dioxane ring. Subsequent kinetic protonation can lead to the formation of a product with a specific stereochemistry. nih.govkcl.ac.ukbirmingham.ac.ukresearchgate.net
Furthermore, in the synthesis of chiral 1,3-dioxolanes (a related five-membered ring system), the use of enantiopure diols can lead to the formation of chiral 1,3-dioxolanes with high enantiomeric excess, as the chiral centers of the diol are not directly involved in the reaction. nih.gov This principle of transferring stereochemical information from a chiral starting material to the product is a cornerstone of asymmetric synthesis and is applicable to reactions involving this compound.
The table below provides examples of stereochemical outcomes in dioxane-related reactions.
| Reaction | Key Stereochemical Feature | Outcome | Reference |
| Acetalization of o-phthaldialdehyde with 2-substituted-1,3-propanediols | Formation of diastereomers based on substituent orientation | Observation of cis,cis, cis,trans, and trans,trans isomers | researchgate.net |
| α,α'-Annelation of 1,3-dioxan-5-ones | Control via boat-like transition state and kinetic protonation | Complete stereocontrol to produce bridged bicyclic systems | nih.govkcl.ac.ukbirmingham.ac.ukresearchgate.net |
| Reaction of salicylaldehyde (B1680747) with enantiopure diols | Transfer of chirality from the diol | Synthesis of chiral 1,3-dioxolanes with >99% ee | nih.gov |
Future Research Directions and Emerging Trends for 1,3 Dioxane 5 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of greener and more economical methods for synthesizing 1,3-dioxane-5-carboxylic acid and its analogues is a paramount goal for researchers. Current methodologies often involve multi-step processes that can be resource-intensive. google.com Future research will likely prioritize the development of one-pot syntheses and the use of environmentally benign catalysts to streamline production and minimize chemical waste. researchgate.net
A promising avenue lies in the exploration of novel catalytic systems. For instance, the use of solid acid catalysts or enzyme-based approaches could offer higher selectivity and milder reaction conditions, contributing to more sustainable manufacturing processes. acs.org Additionally, optimizing reaction parameters such as temperature, solvent, and catalyst loading will be crucial in maximizing yield and purity while reducing energy consumption.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent structure of the 1,3-dioxane (B1201747) ring, a cyclic acetal (B89532), makes it susceptible to ring-opening reactions under acidic conditions, a characteristic that has been widely exploited for creating protecting groups in organic synthesis. However, future investigations are expected to uncover new and unexpected reactivity patterns. Researchers are keen to explore transformations that go beyond simple ring-opening, such as selective functionalization at various positions on the dioxane ring.
The development of methods for the diastereoselective or enantioselective modification of this compound would be a significant breakthrough, opening up possibilities for the synthesis of complex chiral molecules with potential applications in pharmaceuticals and agrochemicals. The study of its derivatives, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has already shown the influence of substituents on the ring's conformation and reactivity, hinting at the rich chemical space yet to be explored. iucr.orgchemimpex.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis and derivatization with continuous flow chemistry and automated platforms represents a major leap towards rapid and efficient discovery and optimization. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for seamless scale-up.
By designing flow reactors specifically for the synthesis of these compounds, researchers can achieve higher throughput and reproducibility. This approach is particularly well-suited for investigating a wide range of reaction conditions and for the rapid generation of libraries of 1,3-dioxane derivatives for screening in various applications. The data-rich environment of automated synthesis platforms can be coupled with machine learning algorithms to accelerate the discovery of optimal reaction conditions and novel structures with desired properties.
Advanced Computational Design for Predictive Synthesis and Property Tuning
Computational chemistry is poised to play an increasingly vital role in the future of this compound research. researchgate.net Density Functional Theory (DFT) and other computational methods are already being used to understand the conformational preferences and electronic properties of these molecules. Future work will likely focus on developing more sophisticated models to predict the outcome of chemical reactions and to design novel derivatives with specific, pre-determined properties. researchgate.netscilit.com
For example, computational screening could be used to identify promising catalyst candidates for more efficient syntheses or to predict the binding affinity of new derivatives to biological targets. This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the most promising avenues of research.
Targeted Design of Highly Specific Derivatives for Emerging Applications in Materials Science
The unique structural features of this compound make it an attractive building block for the creation of advanced materials. chemimpex.com Its derivatives are being explored for their potential in polymer chemistry, where they can be used to synthesize polyesters and polycarbonates with tailored properties. mpg.de
Future research will focus on the targeted design of derivatives with specific functionalities to address emerging needs in materials science. This could include the development of biodegradable polymers for sustainable packaging, high-performance polymers with enhanced thermal stability and mechanical strength, and functional polymers for applications in electronics and photonics. chemimpex.com The ability to precisely control the chemical structure of the 1,3-dioxane unit will be key to tuning the properties of these materials.
Hybrid Systems Incorporating this compound for Multifunctional Materials
A particularly exciting area of future research involves the creation of hybrid materials that combine this compound derivatives with other functional components. These hybrid systems could exhibit unique and synergistic properties, leading to the development of multifunctional materials with a wide range of applications.
For instance, incorporating these derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and catalytic activity. Another promising direction is the development of amphiphilic block copolymers containing 1,3-dioxane segments, which can self-assemble into nanostructures for drug delivery applications. acs.orgnih.gov These hybrid systems hold the potential to address complex challenges in areas such as sensing, catalysis, and biomedicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dioxane-5-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives of this compound are typically synthesized via cyclization or esterification reactions. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be prepared by reacting bromo-acetophenones with tert-butoxycarbonyl-protected amino acids under reflux conditions using solvents like EtOAc/CHCl₃ (1:1) and catalysts such as CuBr₂ . Purification is achieved via column chromatography (e.g., n-pentane:EtOAc = 20:1), yielding products with ~29% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and reduce by-products.
Q. What analytical techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming substituent positions on the dioxane ring. X-ray crystallography provides precise bond length and angle data (e.g., O4–C1 = 1.3792 Å, O1–C1–C2 angle = 123.44°) . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) with UV visualization (Rf = 0.31 in n-pentane:EtOAc) are used to assess purity .
Q. What safety protocols should be followed when handling this compound derivatives?
- Methodological Answer : Key precautions include avoiding ignition sources (P210) and using personal protective equipment (PPE) under fume hoods. Storage should be in cool, dry environments (2–8°C) to prevent degradation. Immediate decontamination with ethanol or isopropanol is recommended for spills . Safety data sheets (SDS) must be consulted prior to handling .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software enables precise determination of molecular geometry. For example, bond angles such as C4–O4–C5 (108.3°) and torsional strain in the dioxane ring can be quantified to predict reactivity . Twinned data or high-resolution refinements are critical for resolving conformational isomers .
Q. How do substituents on the dioxane ring influence biological activity in drug discovery?
- Methodological Answer : Substituents like ethyl, methyl, or phenyl groups modulate lipophilicity and hydrogen-bonding capacity. For instance, tert-butoxycarbonyl-protected derivatives act as prodrugs by enhancing solubility and targeting enzyme interactions (e.g., S1P1 receptor agonists) . Structure-activity relationship (SAR) studies involve systematic substitution at positions 2, 5, and 6, followed by in vitro assays to evaluate potency .
Q. What mechanistic insights explain the role of this compound in organocatalytic reactions?
- Methodological Answer : The carboxylic acid group facilitates hydrogen bonding with substrates, while the dioxane ring stabilizes transition states through steric effects. For example, in photoredox catalysis, intermediates like diethyl malonate derivatives form via radical coupling, with reaction rates dependent on solvent polarity and light intensity . Kinetic isotope effect (KIE) studies and density functional theory (DFT) simulations are used to validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
